molecular formula C12H13N3O2 B14916374 3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid

3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid

Cat. No.: B14916374
M. Wt: 231.25 g/mol
InChI Key: ZDGUTHKAMRABRX-UHFFFAOYSA-N
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Description

2-(3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-10(2H)-yl)acetic acid is a complex organic compound that belongs to the class of benzoimidazo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes both imidazole and pyrimidine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-10(2H)-yl)acetic acid can be achieved through various synthetic routes. One common method involves a multi-component reaction that includes aromatic amines, dimethyl acetylenedicarboxylate (DMAD), benzaldehyde derivatives, and 2-aminobenzimidazole. This reaction is typically carried out in a green solvent such as a water/ethanol mixture, using a hybrid catalyst supported on magnetic nanoparticles .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using recyclable catalysts and solvent-free conditions to minimize waste and reduce environmental impact. For example, Brønsted acidic ionic liquids have been found to be efficient and recyclable catalysts for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-10(2H)-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-10(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-10(2H)-yl)acetic acid apart from similar compounds is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)acetic acid

InChI

InChI=1S/C12H13N3O2/c16-11(17)8-15-10-5-2-1-4-9(10)14-7-3-6-13-12(14)15/h1-2,4-5H,3,6-8H2,(H,16,17)

InChI Key

ZDGUTHKAMRABRX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)O

Origin of Product

United States

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